5-Lipoxygenase Pathway Inhibition In Vivo — Mizolastine Suppresses Arachidonic Acid-Induced Edema Whereas Loratadine and Cetirizine Do Not
In a direct in vivo comparison, oral mizolastine significantly inhibited arachidonic acid (AA)-induced rat hind-paw edema, a response mediated through the 5-lipoxygenase pathway, whereas equivalent oral dosing of loratadine and cetirizine produced no significant inhibition [1]. The anti-edema effect of mizolastine was not significantly different from that of zileuton, a selective 5-LO inhibitor used as a positive control [1]. In an independent in vitro study using dispersed human nasal polyp cells stimulated with anti-IgE, mizolastine (0.1–10 µM) produced concentration-dependent inhibition of LTB4 release (significant at all concentrations tested), LTC4/D4 release (significant at 10 µM), and TNF-α release (significant at all concentrations), with no effect on PGD2 release, confirming pathway selectivity for 5-LO over cyclooxygenase [2].
| Evidence Dimension | Inhibition of arachidonic acid-induced paw edema (5-LO pathway in vivo) |
|---|---|
| Target Compound Data | Mizolastine: significant inhibition of AA-induced edema (P<0.05 vs control); effect comparable to zileuton (no significant difference between mizolastine and zileuton) |
| Comparator Or Baseline | Loratadine: no significant inhibition; Cetirizine: no significant inhibition; Zileuton (selective 5-LO inhibitor): significant inhibition |
| Quantified Difference | Mizolastine produced significant 5-LO-mediated anti-edema activity; loratadine and cetirizine showed no detectable 5-LO pathway inhibition in the same model |
| Conditions | Rat hind-paw edema induced by 0.1 mL of 0.3% arachidonic acid injection; drugs administered orally; edema measured by micrometer (Fu Meng et al., Chin J Dermatol, 2003) |
Why This Matters
This establishes mizolastine as the only second-generation antihistamine among the major comparators possessing validated, quantifiable in vivo 5-LO inhibitory activity, making it the appropriate selection for studies requiring dual H1/5-LO pathway modulation without combining separate pharmacological agents.
- [1] Fu Meng, Zhang Yanguo, Liu Yufeng, Wang Zhipeng, Zhang Xin, Du Junfeng. Influences of Mizolastine on Rat Paw Edema Induced by Arachidonic Acid. Chinese Journal of Dermatology. 2003;36(10):591–593. View Source
- [2] Carayol N, Crampette L, Mainprice B, et al. Inhibition of mediator and cytokine release from dispersed nasal polyp cells by mizolastine. Allergy. 2002;57(11):1067–1070. doi:10.1034/j.1398-9995.2002.23452.x View Source
